molecular formula C7H8ClN3O2S B1313372 Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate CAS No. 75824-03-2

Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

Cat. No. B1313372
CAS RN: 75824-03-2
M. Wt: 233.68 g/mol
InChI Key: WXJHHRMJGBPYEG-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The triazine ring is substituted with an ethyl group, a chloro group, a methylthio group, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of the atoms and the presence of the functional groups mentioned in the name. The triazine ring provides a planar, aromatic core, with the various substituents adding complexity to the structure .


Chemical Reactions Analysis

Triazines are known to participate in a variety of chemical reactions, particularly due to the presence of nitrogen atoms in the ring. The specific reactions that “Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .

Scientific Research Applications

Convergent Synthesis

Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate is a compound involved in the convergent synthesis of novel heterocyclic structures. It serves as a key intermediate in the formation of novel 6-azapteridines and pyrimido[4,5-e][1,2,4]triazines through cyclization reactions. These compounds are of interest for their potential applications in various fields of chemistry and pharmacology due to their unique structural features (Wamhoff & Tzanova, 2003).

Antimicrobial Assessment

In another aspect of research, derivatives of ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate have been assessed for antimicrobial properties. The synthesis of compounds utilizing ethyl 1-aminotetrazole-5-carboxylate, followed by reactions leading to various heterocyclic structures, has been explored for their potential antimicrobial effects. This line of research highlights the compound's role in the development of new antimicrobial agents, contributing to the ongoing search for more effective treatments against resistant microbial strains (Taha & El-Badry, 2010).

Novel Synthetic Pathways

Research has also focused on developing novel synthetic pathways involving ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate for the creation of new heterocyclic systems. For instance, the compound has been used as a precursor in the synthesis of previously unknown heterocyclic systems, showcasing its utility in expanding the chemical space of heterocyclic compounds. This area of research opens up new possibilities for the discovery of compounds with potential applications in medicinal chemistry and materials science (Labanauskas et al., 2004).

Role in Drug Design

The compound's utility extends into drug design, where its derivatives have been synthesized and evaluated for biological activities, such as COX-2 inhibition and β-amyloid aggregation inhibition. These activities are relevant in the context of inflammatory diseases and Alzheimer's disease, respectively. Research in this area demonstrates the compound's potential as a scaffold for developing therapeutic agents targeting specific biological pathways (Dadashpour et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The study of triazine derivatives is a vibrant field due to their wide range of potential applications, particularly in medicinal chemistry . Future research could explore the synthesis, characterization, and biological activity of “Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate” and related compounds .

properties

IUPAC Name

ethyl 5-chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2S/c1-3-13-6(12)4-5(8)9-7(14-2)11-10-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJHHRMJGBPYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468550
Record name Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

CAS RN

75824-03-2
Record name 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-(methylthio)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75824-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate
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Synthesis routes and methods

Procedure details

To 17.0 g (78.98 mmol) of 5-hydroxy-3-methylsulfanyl-1,2,4-triazine-6-carboxylic acid, ethyl ester was added 86 mL (1184.7 mmol) of thionyl chloride. The reaction mixture was heated to 75° C. for 2 hours, cooled, and concentrated. The residue was twice suspended in toluene and concentrated to give a yellow-orange solid, 5-chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylic acid, ethyl ester.

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